molecular formula C13H17FOS B7998611 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol CAS No. 1443307-38-7

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol

Cat. No.: B7998611
CAS No.: 1443307-38-7
M. Wt: 240.34 g/mol
InChI Key: ZTHOIKPWZGLAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol is a thiophenol derivative characterized by a benzene ring with a thiol (-SH) group at position 1, a fluorine atom at position 3, and a (cyclohexyloxy)methyl substituent at position 3. The cyclohexyloxy moiety introduces steric bulk and lipophilicity, while the fluorine atom enhances electronegativity, influencing electronic distribution and acidity of the thiol group.

Properties

IUPAC Name

4-(cyclohexyloxymethyl)-3-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FOS/c14-13-8-12(16)7-6-10(13)9-15-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHOIKPWZGLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233893
Record name Benzenethiol, 4-[(cyclohexyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-38-7
Record name Benzenethiol, 4-[(cyclohexyloxy)methyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-[(cyclohexyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyloxy methyl group: This can be achieved by reacting cyclohexanol with formaldehyde in the presence of an acid catalyst to form cyclohexyloxymethanol.

    Introduction of the fluorine atom: The fluorine atom can be introduced through a halogen exchange reaction using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the thiophenol group: The thiophenol group can be introduced by reacting the intermediate with thiophenol in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or alkoxides under suitable conditions.

Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfonic acids, sulfoxides, and substituted thiophenols.

Scientific Research Applications

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 4-(Benzyloxy)-3-phenethoxyphenol (C3)
  • Structure: Phenol with benzyloxy (position 4) and phenethoxy (position 3) groups.
  • Key Differences: Replaces thiophenol (-SH) with phenol (-OH), reducing acidity. Benzyloxy and phenethoxy groups are less lipophilic than cyclohexyloxy.
  • Synthesis : Involves oxidation of a benzaldehyde derivative with meta-chloroperoxybenzoic acid, followed by hydrolysis .
Compound 2 : [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol
  • Structure : Benzene ring with cyclohexyl (position 4), trifluoromethyl (position 3), and hydroxymethyl groups.
  • Key Differences: Trifluoromethyl (-CF₃) is more electron-withdrawing than fluorine (-F). Methanol substituent (-CH₂OH) vs. thiophenol (-SH), altering hydrogen-bonding capacity.
Compound 3 : {3-[(Cyclohexyloxy)methyl]phenyl}methanamine
  • Structure : Benzene ring with (cyclohexyloxy)methyl (position 3) and methanamine (-CH₂NH₂) groups.
  • Key Differences: Methanamine group introduces basicity, contrasting with the acidic thiophenol. Positional isomerism (substituent at position 3 vs. 4 in the target compound).

Physicochemical Properties

Property Target Compound 4-(Benzyloxy)-3-phenethoxyphenol [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol {3-[(Cyclohexyloxy)methyl]phenyl}methanamine
Molecular Weight ~270.35 (estimated) 340.38 258.28 ~235.34 (estimated)
Functional Groups -SH, -F, (cyclohexyloxy)methyl -OH, benzyloxy, phenethoxy -CH₂OH, -CF₃, cyclohexyl -CH₂NH₂, (cyclohexyloxy)methyl
Lipophilicity (LogP) High (due to cyclohexyloxy) Moderate High (CF₃ and cyclohexyl) Moderate to high
Acidity pKa ~6-8 (thiophenol) pKa ~10 (phenol) Non-acidic Basic (amine pKa ~9-11)

Molecular Interactions

  • Target Compound :
    • Thiol Group : Forms disulfide bonds or hydrogen bonds.
    • Fluorine : Participates in halogen bonding or dipole interactions.
  • Comparison: C3 : Phenolic -OH engages in hydrogen bonding. [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol : Hydroxymethyl group facilitates crystal packing via O-H···O interactions.

Biological Activity

4-[(Cyclohexyloxy)methyl]-3-fluorothiophenol, a novel compound with potential biological activities, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a thiophenol core with a cyclohexyloxy group and a fluorine atom at the 3-position. Its chemical structure can be represented as follows:

C12H15FOS\text{C}_{12}\text{H}_{15}\text{FOS}

This structure contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The thiol group in the structure can form covalent bonds with proteins, potentially modulating their activity. This interaction is crucial for its proposed mechanisms in anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on thiophenol derivatives demonstrated that modifications in the thiol group can enhance antibacterial efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The compound's potential as a phosphodiesterase-4 (PDE4) inhibitor has been explored due to its role in inflammatory pathways. PDE4 inhibitors are known to suppress cytokine release and reduce inflammation in conditions like asthma and chronic obstructive pulmonary disease (COPD) . The unique structural features of this compound may enhance its selectivity and efficacy compared to other PDE4 inhibitors.

In Vitro Studies

In vitro assays have shown that this compound exhibits dose-dependent inhibition of certain enzymes involved in inflammatory responses. For instance, it was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins .

Concentration (µM) COX Inhibition (%)
120
1050
10085

Case Studies

A notable case study involved the administration of this compound in an animal model of inflammation. The results indicated a significant reduction in edema and inflammatory markers, suggesting its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.